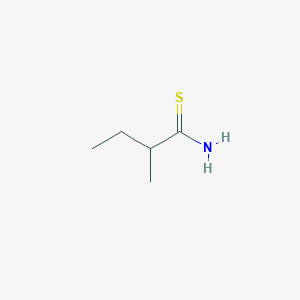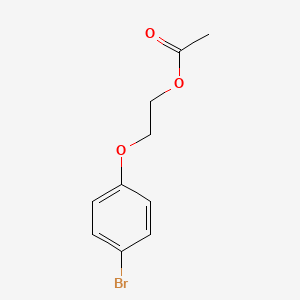![molecular formula C22H15N3S B2593319 2-(3-(1H-ベンゾ[d]イミダゾール-2-イル)フェニル)-4-フェニルチアゾール CAS No. 1414661-49-6](/img/structure/B2593319.png)
2-(3-(1H-ベンゾ[d]イミダゾール-2-イル)フェニル)-4-フェニルチアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole is a heterocyclic compound that features both benzimidazole and thiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these two heterocycles in a single molecule makes it a compound of interest in medicinal chemistry and drug design.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole typically involves the formation of the benzimidazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Thiazole rings can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of such compounds often employs scalable methods that ensure high yield and purity. This may involve the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
作用機序
The mechanism of action of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
4-Phenylthiazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness
The combination of benzimidazole and thiazole in a single molecule provides a unique scaffold that can interact with multiple biological targets, potentially leading to enhanced biological activity and specificity compared to compounds containing only one of these moieties.
This detailed article provides a comprehensive overview of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3S/c1-2-7-15(8-3-1)20-14-26-22(25-20)17-10-6-9-16(13-17)21-23-18-11-4-5-12-19(18)24-21/h1-14H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJESQNSPPQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)



![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)
![1-({[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE](/img/structure/B2593251.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)


![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2593256.png)


